molecular formula C20H14N2O3 B2645815 (2Z)-7-hydroxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide CAS No. 329690-07-5

(2Z)-7-hydroxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2645815
CAS No.: 329690-07-5
M. Wt: 330.343
InChI Key: ISNKGXGHWITGHS-XDOYNYLZSA-N
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Description

(2Z)-7-hydroxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene core, a naphthalene moiety, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-7-hydroxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-hydroxy-2H-chromene-3-carboxylic acid with naphthalen-1-amine under acidic conditions to form the imine intermediate. This intermediate is then subjected to cyclization and amide formation reactions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (2Z)-7-hydroxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The imine group can be reduced to form an amine derivative.

    Substitution: The hydroxyl and imine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 7-oxo-2H-chromene-3-carboxamide derivatives.

    Reduction: Formation of 2-[(naphthalen-1-yl)amino]-2H-chromene-3-carboxamide derivatives.

    Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, (2Z)-7-hydroxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development and therapeutic applications.

Medicine: In medicine, this compound is being investigated for its potential anti-inflammatory, antioxidant, and anticancer properties. Its ability to interact with specific molecular targets in cells makes it a valuable compound for the development of new pharmaceuticals.

Industry: In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (2Z)-7-hydroxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in cells. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

  • 7-hydroxy-2H-chromene-3-carboxamide
  • 2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide
  • 7-hydroxy-2-[(phenyl)imino]-2H-chromene-3-carboxamide

Comparison: Compared to similar compounds, (2Z)-7-hydroxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide stands out due to its unique combination of functional groups. The presence of both the hydroxyl and imino groups, along with the naphthalene moiety, provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

7-hydroxy-2-naphthalen-1-yliminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c21-19(24)16-10-13-8-9-14(23)11-18(13)25-20(16)22-17-7-3-5-12-4-1-2-6-15(12)17/h1-11,23H,(H2,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNKGXGHWITGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=C3C(=CC4=C(O3)C=C(C=C4)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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